5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1248957-71-2
Cat. No.: VC5030915
Molecular Formula: C9H10N4O3
Molecular Weight: 222.204
* For research use only. Not for human or veterinary use.
![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid - 1248957-71-2](/images/structure/VC5030915.png)
Specification
CAS No. | 1248957-71-2 |
---|---|
Molecular Formula | C9H10N4O3 |
Molecular Weight | 222.204 |
IUPAC Name | 5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]triazole-4-carboxylic acid |
Standard InChI | InChI=1S/C9H10N4O3/c1-5-3-7(16-11-5)4-13-6(2)8(9(14)15)10-12-13/h3H,4H2,1-2H3,(H,14,15) |
Standard InChI Key | PPXRDYSHLFQKGM-UHFFFAOYSA-N |
SMILES | CC1=NOC(=C1)CN2C(=C(N=N2)C(=O)O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound features a 1,2,3-triazole ring substituted at the 1-position with a (3-methyl-1,2-oxazol-5-yl)methyl group and at the 4-position with a carboxylic acid moiety. The triazole core adopts a planar configuration, while the oxazole ring introduces additional rigidity and electronic heterogeneity. Key structural attributes include:
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Triazole-Oxazole Connectivity: The methylene bridge (-CH-) links the triazole’s nitrogen to the oxazole’s 5-position, creating a conjugated system that enhances stability and influences electronic properties .
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Substituent Effects: The 5-methyl group on the oxazole and the 4-carboxylic acid on the triazole contribute to solubility modulation and intermolecular interactions, such as hydrogen bonding .
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 222.204 g/mol |
Exact Mass | 222.075 g/mol |
Topological Polar Surface Area | 78.87 Ų |
Hydrogen Bond Donors | 1 (COOH) |
Hydrogen Bond Acceptors | 6 |
Synthesis and Chemical Characterization
Synthetic Pathways
The compound is typically synthesized via multi-step protocols involving cycloaddition and functional group transformations:
Step 1: Huisgen Azide-Alkyne Cycloaddition
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the 1,2,3-triazole core. For example, β-ketoesters react with azides in the presence of DBU (1,8-diazabicycloundec-7-ene) to yield triazole esters, which are subsequently hydrolyzed to carboxylic acids .
Step 2: Oxazole Methylation
The oxazole moiety is introduced via nucleophilic substitution or coupling reactions. A representative procedure involves reacting 5-methyloxazole-3-carbaldehyde with propargyl bromide, followed by cyclization.
Table 2: Representative Synthesis Conditions
Reaction Step | Reagents/Conditions | Yield |
---|---|---|
Triazole Formation | DBU, MeCN, 50°C, 12h | 70–80% |
Ester Hydrolysis | KOH, HO, HCl | 85–95% |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the structure:
Assay | Model System | Result |
---|---|---|
Antifungal | C. albicans | MIC = 16 µg/mL |
Anticancer | MCF-7 | IC = 12.3 µM |
Cytotoxicity | HEK-293 | CC > 100 µM |
Comparative Analysis with Related Compounds
Structural Analogues
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5-Methyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 832737-27-6): Lacks the oxazole substituent, resulting in reduced antifungal potency (MIC > 64 µg/mL) .
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1-[(5-Methyloxazol-3-yl)methyl]triazole-4-carboxylic acid: Positional isomerism (oxazole substitution at 3 vs. 5) alters electronic density, enhancing anticancer activity by 30% .
Pharmacokinetic Considerations
The carboxylic acid group improves aqueous solubility (LogP = −0.45) compared to ester precursors (LogP = 1.82), facilitating oral bioavailability.
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